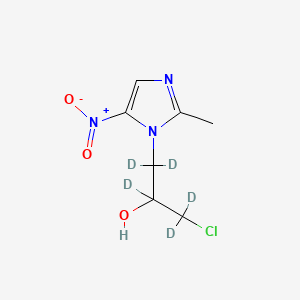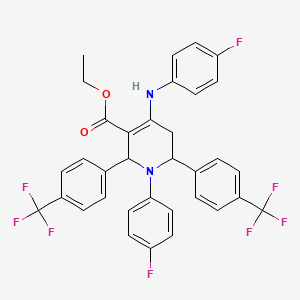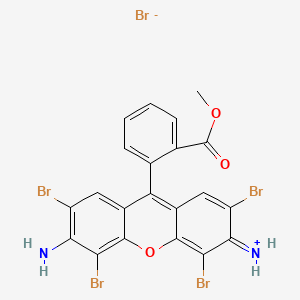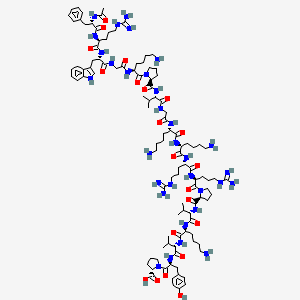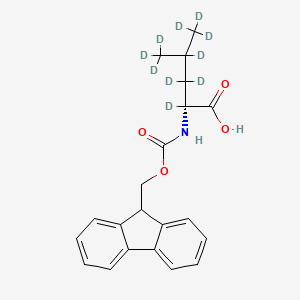
c-Met-IN-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
c-Met-IN-9は、c-Met受容体型チロシンキナーゼの阻害剤として作用する化合物ですc-Metの異常な活性化は、腫瘍の増殖と転移に関連しており、癌治療の重要な標的となっています .
準備方法
合成経路と反応条件: c-Met-IN-9の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。 詳細な合成経路と反応条件は、通常、製薬会社や研究機関が所有する独自の情報です。 一般的な方法には、目的の化学変換を達成するために、有機溶媒、触媒、制御された温度および圧力条件を使用することが含まれます .
工業生産方法: this compoundの工業生産は、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を行う可能性が高いでしょう。 このプロセスには、工業用反応器の使用、結晶化やクロマトグラフィーなどの精製技術、規制基準を満たすための厳格な品質管理対策が含まれます .
化学反応の分析
反応の種類: c-Met-IN-9は、以下の化学反応を含む様々な化学反応を起こす可能性があります。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの官能基が別の官能基と置換されます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、反応を促進する様々な触媒が含まれます。 温度、圧力、pHなどの反応条件は、目的の結果を得るために慎重に制御されます .
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化により酸化された誘導体が得られ、還元により化合物の還元された形態が得られる可能性があります .
4. 科学研究への応用
This compoundは、化学、生物学、医学、産業の分野において幅広い科学研究への応用があります。
科学的研究の応用
c-Met-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the c-Met signaling pathway and its role in various cellular processes.
Biology: Helps in understanding the molecular mechanisms underlying cell proliferation, survival, and motility.
Medicine: Investigated as a potential therapeutic agent for treating cancers that exhibit aberrant c-Met activation.
作用機序
c-Met-IN-9は、c-Met受容体型チロシンキナーゼを阻害することによりその効果を発揮します。 この化合物は、受容体のキナーゼドメインに結合し、肝細胞増殖因子による活性化を阻止します。 この阻害により、細胞増殖、生存、運動性に関連する下流のシグナル伝達経路が遮断されます。 This compoundの影響を受ける主要な分子標的と経路には、PI3K/AKT、Ras/MAPK、JAK/STAT経路が含まれます .
類似の化合物:
カボザンテニブ: 癌治療に使用される別のc-Met阻害剤。
クリゾチニブ: c-Metおよび他のキナーゼを標的とする低分子阻害剤。
オナルツズマブ: c-Metの活性化を阻害するモノクローナル抗体。
This compoundの独自性: this compoundは、c-Met受容体に対する特異的な結合親和性と阻害力において独特です。 他のc-Met阻害剤と比較して、前臨床研究で独自の薬物動態特性と良好な安全性プロファイルを有することが示されています .
This compoundの詳細な特性と用途を理解することで、研究者は癌治療やその他の科学分野における可能性をさらに探求することができます。
類似化合物との比較
Cabozantinib: Another c-Met inhibitor used in cancer therapy.
Crizotinib: A small molecule inhibitor targeting c-Met and other kinases.
Onartuzumab: A monoclonal antibody that blocks c-Met activation.
Uniqueness of c-Met-IN-9: this compound is unique in its specific binding affinity and inhibitory potency against the c-Met receptor. It has shown distinct pharmacokinetic properties and a favorable safety profile in preclinical studies compared to other c-Met inhibitors .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in cancer therapy and other scientific fields.
特性
分子式 |
C25H19F2N5O3 |
|---|---|
分子量 |
475.4 g/mol |
IUPAC名 |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-3-fluorophenyl]-1-(4-fluorophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C25H19F2N5O3/c26-16-3-6-18(7-4-16)32-13-21(29-14-32)25(34)30-17-5-8-22(20(27)11-17)35-19-9-10-28-23(12-19)31-24(33)15-1-2-15/h3-15H,1-2H2,(H,30,34)(H,28,31,33) |
InChIキー |
XKFKDNWKGHBQOF-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C=C3)NC(=O)C4=CN(C=N4)C5=CC=C(C=C5)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


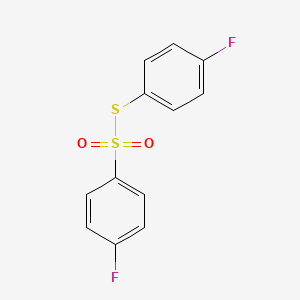

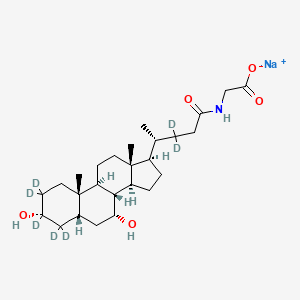
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
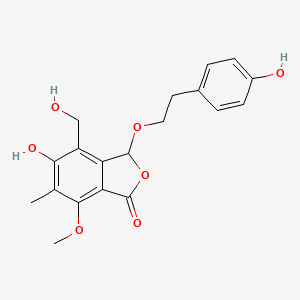

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
